molecular formula C22H25FN2O B5015538 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide

1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide

货号 B5015538
分子量: 352.4 g/mol
InChI 键: DRGDEPWNGHGEPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA, which can have a range of physiological and biochemical effects.

作用机制

The mechanism of action of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Increased levels of GABA can lead to a range of physiological and biochemical effects, including anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include increased levels of GABA in the brain, reduced seizure activity, improved cognitive function, and reduced anxiety and depression-like behaviors.

实验室实验的优点和局限性

One advantage of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. However, the use of this compound in lab experiments can be limited by its cost and availability. The synthesis of this compound is complex and requires specialized expertise, which can make it difficult to obtain in large quantities.

未来方向

There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of this compound in patients with epilepsy and other disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacological properties. Several research groups are currently working on the synthesis and characterization of new GABA-AT inhibitors with enhanced potency and selectivity.
Conclusion:
This compound is a potent and selective inhibitor of GABA-AT with potential therapeutic applications in neurological and psychiatric disorders. The synthesis of this compound is complex, but it has been extensively studied for its biochemical and physiological effects in animal models. Future research on this compound and other GABA-AT inhibitors may lead to the development of new treatments for a range of neurological and psychiatric disorders.

合成方法

The synthesis of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in several scientific publications, including a patent application filed by Pfizer. The process involves the use of various reagents and solvents, and careful purification steps are required to obtain a pure product.

科学研究应用

1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that this compound can increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

属性

IUPAC Name

1-(cyclopropylmethyl)-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c23-20-5-1-3-18(13-20)19-4-2-6-21(14-19)24-22(26)17-9-11-25(12-10-17)15-16-7-8-16/h1-6,13-14,16-17H,7-12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGDEPWNGHGEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。